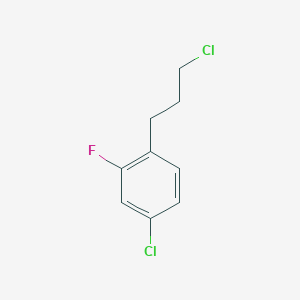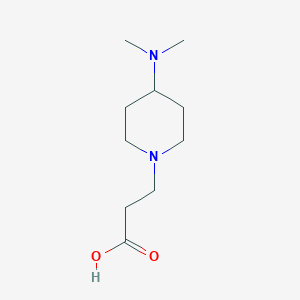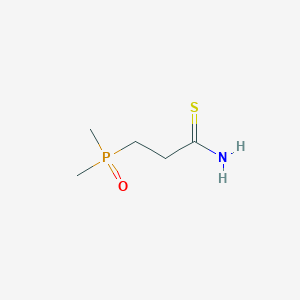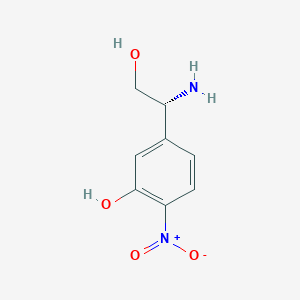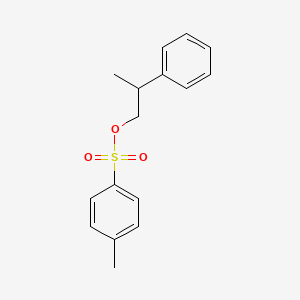
2-Phenylpropyl tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpropyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a tosylate group. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, making them valuable intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropyl tosylate typically involves the reaction of 2-phenylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction scheme is as follows:
2-Phenylpropanol+p-Toluenesulfonyl chloride→2-Phenylpropyl tosylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and distillation ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Phenylpropyl tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the excellent leaving group ability of the tosylate moiety, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium iodide in acetone, potassium cyanide in dimethyl sulfoxide, and ammonia in ethanol. Reaction conditions often involve refluxing the mixture to ensure complete conversion.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous ethanol or tert-butanol as solvents. The reactions are usually carried out at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as 2-phenylpropyl iodide, 2-phenylpropyl cyanide, and 2-phenylpropylamine.
Elimination: The major product is 2-phenylpropene, an alkene formed by the removal of the tosylate group and a hydrogen atom.
科学的研究の応用
2-Phenylpropyl tosylate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a precursor for the preparation of functionalized polymers, which are used in drug delivery systems and advanced materials.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.
作用機序
The mechanism of action of 2-Phenylpropyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
類似化合物との比較
Similar Compounds
2-Phenylethyl tosylate: Similar to 2-Phenylpropyl tosylate but with a shorter ethyl chain.
Benzyl tosylate: Contains a benzyl group instead of a phenylpropyl group.
Phenylmethyl tosylate: Similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C16H18O3S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
2-phenylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
InChIキー |
LWODUZBQQRSKOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


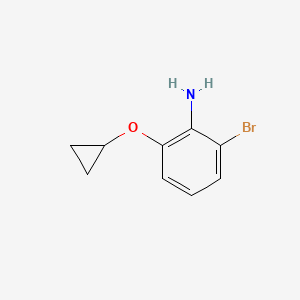
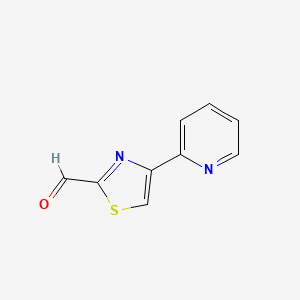
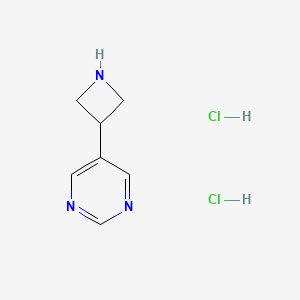

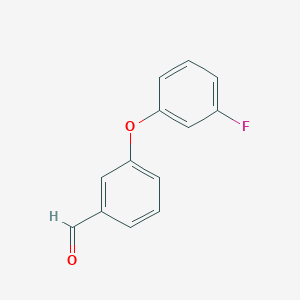
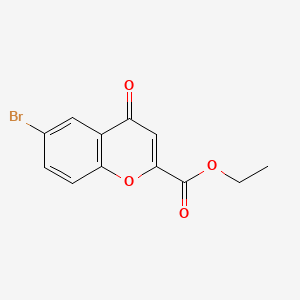
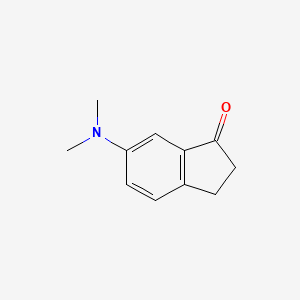
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)


